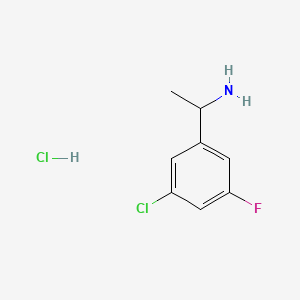

1-(3-Chloro-5-fluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJDCFVSXSRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloro 5 Fluorophenyl Ethanamine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-(3-Chloro-5-fluorophenyl)ethanamine reveals that the primary disconnection can be made at the carbon-nitrogen bond of the ethanamine moiety. This disconnection points to two principal synthetic strategies: the reductive amination of a corresponding carbonyl compound or the reduction of a nitrile. The most logical and direct precursor is the ketone 3'-Chloro-5'-fluoroacetophenone (B1586315) . This commercially available starting material serves as a common intermediate for multiple synthetic pathways.

Another potential, though less direct, retrosynthetic approach involves the construction of the substituted phenyl ring at a later stage, but this often requires more complex and lower-yielding multi-step syntheses. Therefore, synthetic routes commencing from 3'-Chloro-5'-fluoroacetophenone are generally preferred for their efficiency and convergence.

Classical Synthetic Routes for Ethanamine Derivatives

Traditional methods for the synthesis of ethanamine derivatives, including this compound, primarily rely on well-established chemical transformations such as reductive amination and nitrile reduction.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. numberanalytics.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

For the synthesis of this compound, the process commences with 3'-Chloro-5'-fluoroacetophenone . The choice of reducing agent is crucial for the success of the reaction, with several common hydrides being employed.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) as solvent, often with an acid catalyst to facilitate imine formation. | A cost-effective and common reagent, though it can also reduce the starting ketone. google.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (typically acidic) is important for selective imine reduction. | More selective for the imine over the ketone compared to NaBH₄, but introduces cyanide waste. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane or tetrahydrofuran (B95107) as solvent, often with acetic acid. | A milder and highly selective reagent for reductive amination, avoiding the toxicity of cyanoborohydride. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Palladium on carbon (Pd/C) or Raney Nickel catalyst, under a hydrogen atmosphere. | An effective method, though may require higher pressures and temperatures and can be sensitive to functional groups. |

A typical procedure would involve dissolving 3'-Chloro-5'-fluoroacetophenone in a suitable solvent, followed by the addition of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in an alcohol). harvard.edu After a period to allow for imine formation, the reducing agent is introduced. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

Nitrile Reduction Pathways

An alternative classical route to primary amines is the reduction of a nitrile. d-nb.info This pathway would involve the synthesis of the corresponding nitrile, 2-(3-Chloro-5-fluorophenyl)propanenitrile , followed by its reduction. The synthesis of this nitrile intermediate could potentially be achieved through various methods, such as the nucleophilic substitution of an appropriate benzylic halide with a cyanide salt.

Once the nitrile is obtained, it can be reduced to this compound using several powerful reducing agents.

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or tetrahydrofuran (THF) as solvent, followed by an aqueous workup. | A very powerful and effective reducing agent for nitriles. |

| Catalytic Hydrogenation (H₂/Catalyst) | Raney Nickel or Rhodium on alumina (B75360) catalyst, under a hydrogen atmosphere. | A common industrial method for nitrile reduction. |

| Borane (BH₃) | Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS). | A versatile reagent that readily reduces nitriles to primary amines. d-nb.info |

While effective, the nitrile reduction pathway is generally less direct than reductive amination for this specific target molecule, as it requires the prior synthesis of the nitrile intermediate.

Considerations for Functional Group Compatibility

When synthesizing this compound, the presence of the chloro and fluoro substituents on the aromatic ring must be considered. These halogen atoms are generally stable under the conditions of reductive amination and nitrile reduction with hydride reagents. However, in catalytic hydrogenation, there is a potential for dehalogenation, particularly de-chlorination, especially with palladium catalysts under harsh conditions. Therefore, careful selection of the catalyst and reaction conditions is necessary to preserve the integrity of the halo-substituents.

Enantioselective Synthesis of this compound

The biological activity of chiral amines is often enantiomer-dependent. achemblock.combldpharm.combldpharm.combldpharm.com Consequently, the development of enantioselective methods for the synthesis of a single enantiomer of this compound is of significant interest.

Asymmetric Catalytic Hydrogenation and Reductive Amination Approaches

Asymmetric catalytic hydrogenation of the prochiral imine derived from 3'-Chloro-5'-fluoroacetophenone is a powerful strategy to obtain enantiomerically enriched this compound. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the C=N double bond.

Another promising and "green" approach is the use of enzymes. Biocatalytic reductive amination using reductive aminases (RedAms) has emerged as a highly effective method for the synthesis of chiral amines. uniovi.es These enzymes can catalyze the asymmetric reductive amination of ketones with high enantioselectivity and under mild reaction conditions. For the synthesis of (S)- or (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, a suitable RedAm would be selected to react with 3'-Chloro-5'-fluoroacetophenone and an amine donor, such as ammonia, in an aqueous buffer system. This biocatalytic approach offers the potential for high conversions and excellent enantiomeric excess. uniovi.es

| Chiral Catalyst/System | Precursor | Product Enantiomer | Key Features |

| Chiral Transition Metal Catalysts | Imine of 3'-Chloro-5'-fluoroacetophenone | (R)- or (S)-amine | Requires a chiral ligand (e.g., derivatives of BINAP, DuPhos) complexed with a metal (e.g., Rhodium, Iridium, Ruthenium). The choice of ligand dictates the stereochemical outcome. |

| Reductive Aminases (RedAms) | 3'-Chloro-5'-fluoroacetophenone | (R)- or (S)-amine | Highly selective enzymes that operate in aqueous media at or near ambient temperature. The enantiomeric outcome is determined by the specific enzyme used. uniovi.es |

The development of such enantioselective methods is crucial for the production of single-enantiomer active pharmaceutical ingredients and other high-value chiral chemicals.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for the asymmetric synthesis of chiral amines. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs the stereochemical outcome of a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the general principles can be illustrated through established methods for analogous compounds. A common approach involves the condensation of a prochiral ketone, in this case, 3'-chloro-5'-fluoroacetophenone, with a chiral amine auxiliary, such as (R)- or (S)-phenylglycinol, to form a chiral imine or enamine. Subsequent reduction of this intermediate with a hydride source, such as sodium borohydride, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the chiral auxiliary is removed, often by hydrogenolysis or acid hydrolysis, to yield the desired chiral amine.

For instance, the synthesis of other chiral amines has been successfully achieved using chiral auxiliaries like (R)-phenylglycinol in a Strecker-type reaction, followed by chromatographic separation of diastereomers and subsequent removal of the auxiliary to yield the target enantiomer. researchgate.net

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful and often more sustainable alternatives to traditional metal-based catalysis for the synthesis of chiral compounds.

Organocatalytic Strategies:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the asymmetric synthesis of chiral amines, chiral phosphoric acids (CPAs) have proven to be particularly effective catalysts. rsc.orgresearchgate.net These catalysts can activate imines towards nucleophilic attack through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile.

A plausible organocatalytic route to this compound involves the reductive amination of 3'-chloro-5'-fluoroacetophenone. In this approach, the ketone is condensed with an ammonia source in the presence of a chiral phosphoric acid catalyst. The resulting imine is then reduced in situ by a suitable reducing agent, such as a Hantzsch ester, to afford the chiral amine with high enantioselectivity. The bifunctional nature of the CPA, acting as both a Brønsted acid and a Lewis base, is crucial for its catalytic efficacy in these transformations. rsc.org

Biocatalytic Strategies:

Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under mild conditions. Transaminases (TAs), also known as aminotransferases, have garnered significant attention for the synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov

The synthesis of this compound can be achieved through the kinetic resolution of the corresponding racemic amine or the asymmetric amination of 3'-chloro-5'-fluoroacetophenone using a stereoselective transaminase. For example, a novel (R)-enantioselective ω-transaminase from Fusarium oxysporum has been identified and evaluated for the kinetic resolution of amine substrates, including 1-(3-chlorophenyl)ethanamine, a close structural analog of the target compound. nih.gov In a kinetic resolution, one enantiomer of the racemic amine is selectively deaminated by the enzyme to the corresponding ketone, allowing for the separation of the remaining unreacted, enantiomerically enriched amine.

Alternatively, the direct asymmetric synthesis from 3'-chloro-5'-fluoroacetophenone can be performed using an (S)- or (R)-selective transaminase with an appropriate amine donor, such as L-alanine or isopropylamine. nih.gov This approach can theoretically achieve a 100% yield of the desired enantiomerically pure amine. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of synthetic methodologies are highly dependent on the reaction conditions. Optimization of parameters such as catalyst loading, substrate concentration, temperature, pH, and solvent is crucial for maximizing the yield and enantiomeric excess of the desired product.

In biocatalytic syntheses using transaminases, several factors can be fine-tuned to enhance performance. For the synthesis of a related compound, (1R)-(3-methylphenyl)ethan-1-amine, a screening of 28 different transaminases identified ATA-025 as the most effective catalyst. bohrium.com The study also found that dimethylsulfoxide (DMSO) at a concentration of 10% (v/v) was the optimal co-solvent. bohrium.com The reaction conditions were further optimized using both a one-factor-at-a-time approach and a statistical Box-Behnken design, leading to high conversions and yields. bohrium.com For instance, under optimized conditions of 10% enzyme loading and 50 g/L substrate loading at 45°C and pH 8.0, a conversion of over 99% was achieved. bohrium.com Such systematic optimization studies are critical for developing robust and scalable biocatalytic processes for the synthesis of chiral amines like this compound.

The table below summarizes the optimized conditions for the transaminase-mediated synthesis of a model compound, (1R)-(3-methylphenyl)ethan-1-amine, which can serve as a guide for the synthesis of this compound. bohrium.com

| Parameter | Optimized Value (One-Factor-at-a-Time) | Optimized Value (Box-Behnken Design) |

| Enzyme Loading | 10% | 5% |

| Substrate Loading | 50 g/L | 36.78 g/L |

| Temperature | 45 °C | 42.66 °C |

| pH | 8.0 | 8.2 |

| Conversion | 99.01 ± 2.47% | 96.115 ± 1.97% |

| Yield | 76.93 ± 1.05% | 73.12 ± 1.04% |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through the lens of these principles to identify more sustainable and environmentally benign routes.

Biocatalytic approaches are often considered "greener" than traditional chemical methods. nih.gov They typically operate in aqueous media under mild temperature and pressure conditions, reducing energy consumption and avoiding the use of harsh reagents and organic solvents. nih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and reaction mass efficiency (RME). bohrium.com

Several metrics have been developed to quantify the "greenness" of a chemical process, including Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor). bohrium.com

Atom Economy (AE): Measures the proportion of reactant atoms that are incorporated into the final product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.

E-Factor: The ratio of the mass of waste generated to the mass of the product.

Furthermore, the development of sonochemical methods, which utilize ultrasound to promote reactions, can also contribute to greener syntheses by reducing reaction times and enabling the use of more environmentally friendly solvents like water. nih.gov

By prioritizing methodologies that adhere to green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Transformations of 1 3 Chloro 5 Fluorophenyl Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the most reactive site on the molecule for a variety of common organic transformations.

The primary amine of 1-(3-Chloro-5-fluorophenyl)ethanamine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building larger molecular scaffolds.

The acylation reaction typically involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct. Similarly, sulfonamides are formed through the reaction of the amine with a sulfonyl chloride, often under similar conditions. mdpi.comjsynthchem.com For instance, reaction with benzenesulfonyl chloride would yield the corresponding N-[1-(3-chloro-5-fluorophenyl)ethyl]benzenesulfonamide, a reaction analogous to those reported for similar fluoro-substituted phenylethylamines. nih.gov The general method for preparing sulfinamides from sulfonyl chlorides has also been well-documented, highlighting a one-step process that could be applicable. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent Type | General Structure | Example Reagent | Product Type |

| Acyl Chloride | R-COCl | Acetyl chloride | Amide |

| Acid Anhydride | (R-CO)₂O | Acetic anhydride | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Benzenesulfonyl chloride | Sulfonamide |

| Sulfonyl Chloride | R-SO₂Cl | p-Toluenesulfonyl chloride | Sulfonamide |

As a primary amine, this compound can undergo N-alkylation with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. A significant challenge in this reaction is controlling the degree of alkylation; the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, it is common to use a large excess of the primary amine or to employ reductive amination as an alternative strategy.

Table 2: Common Alkylating Agents

| Reagent Class | Example | Product Type |

| Alkyl Iodide | Methyl iodide | Secondary/Tertiary Amine |

| Alkyl Bromide | Ethyl bromide | Secondary/Tertiary Amine |

| Benzyl Halide | Benzyl chloride | Secondary/Tertiary Amine |

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. libretexts.org The formation of the C=N double bond is a robust and widely used transformation in organic synthesis. nih.gov

The reaction can be driven to completion by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent.

Table 3: Imine Formation with Representative Carbonyls

| Carbonyl Partner | Product |

| Benzaldehyde | N-(1-(3-Chloro-5-fluorophenyl)ethyl)-1-phenylmethanimine |

| Acetone | N-(1-(3-Chloro-5-fluorophenyl)ethyl)propan-2-imine |

| Cyclohexanone | N-(1-(3-Chloro-5-fluorophenyl)ethyl)cyclohexan-1-imine |

Reactivity of the Substituted Phenyl Moiety

The 3-chloro-5-fluorophenyl group is relatively electron-poor due to the inductive effect of the halogen substituents. This electronic nature, combined with the presence of C-Cl and C-F bonds, governs its reactivity in substitution and coupling reactions.

Nucleophilic aromatic substitution (S_NAr) involves the replacement of a leaving group on an aromatic ring by a strong nucleophile. This reaction is highly dependent on the electronic properties of the ring and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the chloro and fluoro substituents are meta to each other. The ethylamine (B1201723) group at position 1 is a weakly activating group. Without strong activating groups like a nitro or cyano group in the ortho or para positions relative to either halogen, the phenyl ring is not sufficiently activated for S_NAr to occur under typical conditions. masterorganicchemistry.com Studies on similarly substituted rings, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that substitution of the fluorine atom is possible only because of the powerful activating effects of the nitro and pentafluorosulfanyl groups. beilstein-journals.orgnih.gov Therefore, direct displacement of either the chlorine or fluorine atom by a nucleophile is not a favored reaction pathway for this compound.

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-nitrogen bonds, transforming the aryl halide moiety of the molecule.

The Buchwald-Hartwig amination is a versatile reaction that can involve this compound in two distinct ways. wikipedia.orgorganic-chemistry.org Firstly, it can act as the amine coupling partner, reacting with a different aryl halide (or triflate) to form a diarylamine. acsgcipr.org This is a standard application for a primary amine in this reaction. Secondly, the molecule itself can serve as the aryl halide partner, with the palladium catalyst selectively activating the C-Cl bond for coupling with another primary or secondary amine. libretexts.org The C-F bond is significantly stronger and generally unreactive under these conditions. Coupling reactions involving aryl chlorides are known to be more challenging than those with aryl bromides or iodides and often require specialized, bulky phosphine (B1218219) ligands (like XPhos) and strong bases to proceed efficiently. tcichemicals.comresearchgate.net

The Suzuki-Miyaura coupling reaction offers a route to form a new carbon-carbon bond by reacting the aryl halide with an organoboron compound, such as a boronic acid or its ester. libretexts.org In this context, this compound could be coupled with various aryl- or vinyl-boronic acids. Similar to the Buchwald-Hartwig reaction, the C-Cl bond would be the reactive site. The successful coupling of aryl chlorides in Suzuki reactions often necessitates the use of highly active palladium catalyst systems, typically employing electron-rich, bulky phosphine ligands to facilitate the key oxidative addition step. springernature.com

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Role of Title Compound | Coupling Partner | Potential Product Structure |

| Buchwald-Hartwig | Amine | 4-Bromotoluene | N-(1-(3-Chloro-5-fluorophenyl)ethyl)-4-methylaniline |

| Buchwald-Hartwig | Aryl Halide | Morpholine | 4-(1-(3-Chloro-5-fluorophenyl)ethyl)morpholine |

| Suzuki-Miyaura | Aryl Halide | Phenylboronic acid | 1-(3-Fluoro-5-phenylphenyl)ethanamine |

Stereoselective Transformations Initiated from the Chiral Center

The chiral nature of this compound makes it a valuable starting material for the synthesis of more complex chiral molecules. One notable application is in the construction of substituted tetrahydroisoquinoline frameworks, a common core structure in many biologically active compounds.

A key transformation in this context is the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. When a chiral amine such as this compound is used, the stereochemistry of the starting material can direct the formation of the new stereocenter in the product, leading to a diastereoselective synthesis.

For instance, the (1R)-enantiomer of a derivative of this compound has been utilized in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This compound has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). The synthesis of this complex molecule relies on the stereochemical integrity of the chiral center in the starting phenylethylamine derivative to establish the desired absolute configuration in the final product.

The diastereoselectivity of the Pictet-Spengler reaction is influenced by several factors, including the nature of the substituents on both the amine and the aldehyde, the reaction conditions, and the catalyst employed. The bulky 3-chloro-5-fluorophenyl group on the chiral amine plays a significant role in controlling the facial selectivity of the attack on the intermediate iminium ion, thereby favoring the formation of one diastereomer over the other.

Below is a table summarizing the key transformation:

| Starting Material | Reagent | Key Transformation | Product | Stereochemical Outcome |

| (R)-1-(3-chloro-5-fluorophenyl)ethanamine derivative | Aldehyde | Pictet-Spengler Reaction | (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | Diastereoselective |

Mechanistic Investigations of Key Reactions

The mechanism of the Pictet-Spengler reaction, a cornerstone in the stereoselective transformations of this compound, has been extensively studied. nih.govwikipedia.org The reaction commences with the formation of an imine from the condensation of the primary amine of this compound and a suitable aldehyde.

Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This ion is the key intermediate that undergoes intramolecular electrophilic substitution with the electron-rich phenyl ring. The regioselectivity of this cyclization is directed by the position of the ethylamine substituent on the aromatic ring.

The stereochemical outcome of the reaction is determined during the cyclization step. The pre-existing chiral center in this compound dictates the conformation of the iminium ion intermediate. The bulky aryl substituent orients itself to minimize steric hindrance, thereby directing the nucleophilic attack of the phenyl ring to one face of the iminium ion. This facial bias results in the preferential formation of one diastereomer.

A general mechanistic pathway for the Pictet-Spengler reaction is outlined below:

Imine Formation: The primary amine of this compound reacts with an aldehyde to form an imine.

Iminium Ion Formation: In the presence of an acid catalyst, the imine is protonated to generate a reactive iminium ion.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring attacks the electrophilic iminium ion in an intramolecular fashion. This is the key bond-forming and stereochemistry-determining step.

Deprotonation: A proton is lost from the intermediate to restore aromaticity, yielding the final tetrahydroisoquinoline product.

Detailed mechanistic studies often employ computational modeling and kinetic experiments to elucidate the transition state energies and the factors governing diastereoselectivity. These investigations are crucial for optimizing reaction conditions to achieve higher yields and stereoselectivity in the synthesis of valuable chiral molecules derived from this compound.

Stereochemical Aspects of 1 3 Chloro 5 Fluorophenyl Ethanamine

Elucidation of Absolute Configuration

The absolute configuration of the enantiomers of 1-(3-chloro-5-fluorophenyl)ethanamine is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The molecule has a single chiral center at the carbon atom bonded to the hydrogen, the methyl group, the amino group, and the 3-chloro-5-fluorophenyl group. Based on the atomic numbers of the atoms directly attached to this stereocenter, priority is assigned to the substituent groups.

The IUPAC names for the individual enantiomers, (S)-1-(3-chloro-5-fluorophenyl)ethan-1-amine achemblock.com and (R)-1-(3-chloro-5-fluorophenyl)ethanamine aablocks.com, confirm that their absolute configurations have been determined. This determination is typically achieved through methods such as single-crystal X-ray crystallography of a diastereomeric salt formed with a chiral auxiliary of known absolute configuration or by chemical correlation to a standard whose stereochemistry has been unequivocally established.

Chiral Resolution Techniques for Enantiomeric Separation

The separation of the racemic mixture of this compound into its individual enantiomers is a critical process for stereospecific applications. This separation, known as chiral resolution, can be accomplished through several established methods. wikipedia.org

One of the most common and historically significant methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. wikipedia.orgnih.gov The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. wikipedia.orgunchainedlabs.com

This difference in solubility allows for the separation of the diastereomers via fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. unchainedlabs.com After separation by filtration, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving acid. wikipedia.org Common chiral acids used for this purpose include tartaric acid, (S)-mandelic acid, and camphorsulfonic acid. wikipedia.org The success of this method often relies on empirical screening of various chiral acids and solvent systems to find conditions that provide efficient separation. unchainedlabs.comaiche.org

Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate. chiraltech.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary modes used.

In chiral HPLC, the racemic this compound is passed through a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, are widely used due to their broad applicability. nih.govnih.govwindows.net The differential interactions—which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the enantiomers and the chiral phase cause one enantiomer to travel through the column more slowly than the other, resulting in their separation. nih.gov The choice of mobile phase, often a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. chiraltech.com For basic amines, an additive may be incorporated into the mobile phase to improve peak shape and resolution. chiraltech.com

Supercritical fluid chromatography (SFC) is another effective technique, using supercritical CO2 as the main mobile phase component, often with an alcohol modifier. chiraltech.com SFC can offer faster separations and is considered a greener alternative to normal-phase HPLC. chiraltech.com

Table 1: Examples of Chiral Stationary Phases (CSPs) for Amine Resolution

| CSP Type | Derivative Name | Potential Application |

|---|---|---|

| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Broadly applicable for many classes of compounds, including amines. nih.gov |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Used for the separation of various chiral compounds. nih.govchiraltech.com | |

| Amylose tris(3-chloro-4-methylphenylcarbamate) | Effective for separating stereoisomers. nih.gov | |

| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | A versatile CSP with different chiral recognition capabilities than its amylose counterpart. windows.net |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Offers alternative selectivity for resolving racemic mixtures. windows.net | |

| Cellulose tris(3-chloro-5-methylphenylcarbamate) | An immobilized CSP suitable for use with a wide range of solvents. chiraltech.com |

Enzymatic resolution is a form of kinetic resolution where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic pair at a much faster rate than the other. rsc.org For a racemic amine, an enzyme such as a lipase (B570770) could be used to selectively acylate one enantiomer in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine. These two compounds, having different chemical properties, can then be easily separated by standard methods like chromatography or extraction. The unreacted amine can be isolated with high optical purity. rsc.org This method is valued for its high selectivity and operation under mild reaction conditions. wikipedia.org

Determination of Enantiomeric Excess (ee) and Purity

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.

Analytical chiral chromatography, primarily HPLC and GC with a chiral stationary phase, is the most common method for determining the ee. chiraltech.comrsc.org A small amount of the sample is injected into the chiral column, and the two enantiomers are separated into distinct peaks in the resulting chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks (A1 and A2):

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Achieving a high enantiomeric excess, often greater than 98%, is a common specification for enantiomerically pure compounds. chiraltech.com

Implications of Stereochemistry in Molecular Recognition (Theoretical/In Vitro Chemical Systems)

The stereochemistry of this compound is fundamental to its interaction with other chiral molecules. The principle of chiral recognition dictates that two enantiomers can have significantly different binding affinities and interaction strengths with a single enantiomer of another chiral compound. nih.gov This is often explained by the three-point interaction model, which posits that a minimum of three points of interaction are necessary for a chiral molecule to differentiate between a pair of enantiomers.

In the context of the separation techniques discussed, the chiral stationary phase in chromatography acts as the chiral recognizer. nih.gov The distinct spatial arrangement of functional groups in the (R) and (S) enantiomers leads to different stabilities of the transient diastereomeric complexes formed between the analyte and the CSP. nih.gov For example, one enantiomer might form more stable hydrogen bonds or experience more favorable π-π interactions with the CSP, leading to a longer retention time and facilitating separation. nih.gov

Similarly, in enzymatic resolutions, the active site of the enzyme is a highly specific, chiral environment. It recognizes and binds preferentially with one enantiomer, allowing it to catalyze a transformation on that specific substrate while leaving the other enantiomer largely untouched. rsc.org This differential molecular recognition is the underlying principle that makes stereospecific synthesis and separation possible. wikipedia.orguni.lu

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(3-Chloro-5-fluorophenyl)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the molecular skeleton.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, the amine protons, and the aromatic protons. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the methine carbon, and the six carbons of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~ 1.4 - 1.6 (doublet) | ~ 23 - 26 |

| CH | ~ 4.2 - 4.4 (quartet) | ~ 50 - 53 |

| NH₂ | ~ 1.8 - 2.5 (broad singlet) | N/A |

| Ar-H2 | ~ 7.1 - 7.3 | ~ 113 - 115 (d, JC-F ≈ 25 Hz) |

| Ar-C3 (C-Cl) | N/A | ~ 134 - 136 |

| Ar-H4 | ~ 7.0 - 7.2 | ~ 114 - 116 (d, JC-F ≈ 25 Hz) |

| Ar-C5 (C-F) | N/A | ~ 162 - 164 (d, JC-F ≈ 245 Hz) |

| Ar-H6 | ~ 7.2 - 7.4 | ~ 125 - 127 |

| Ar-C1 | N/A | ~ 148 - 150 |

Note: Predicted values are based on standard chemical shift increments and may vary in different solvents.

Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a clear cross-peak is expected between the methyl (CH₃) protons and the methine (CH) proton, confirming the ethylamine (B1201723) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methine groups to their corresponding carbon signals. For the aromatic region, it would assign each aromatic proton to its specific carbon atom on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include cross-peaks from the methyl protons to the methine carbon and the C1 aromatic carbon. The methine proton would be expected to show correlations to the C1, C2, and C6 carbons of the aromatic ring, confirming the attachment of the ethylamine group to the phenyl ring.

Dynamic NMR (DNMR) studies could provide insight into the conformational dynamics of the molecule, such as the rotation around the C-N bond or the bond between the chiral carbon and the aromatic ring. By analyzing the NMR spectra at various temperatures, it would be possible to determine the energy barriers for these rotational processes. The presence of the chiral center and the substituted aromatic ring may lead to different stable conformations (rotamers), which could potentially be observed and quantified through DNMR experiments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₈H₉ClFN), the exact mass of the molecular ion [M]⁺ would be calculated and measured with high accuracy.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. The most common fragmentation pathway for this compound is expected to be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃).

Table 2: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₉³⁵ClFN | 173.0407 | Molecular Ion |

| [M+H]⁺ | C₈H₁₀³⁵ClFN | 174.0486 | Protonated Molecular Ion |

| [M-CH₃]⁺ | C₇H₆³⁵ClFN | 158.0172 | Loss of a methyl radical |

Note: Masses are calculated for the most abundant isotopes, ³⁵Cl.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes.

N-H stretch: The primary amine (NH₂) group will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretch: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: The stretching of the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ range.

C-F and C-Cl stretches: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted Key Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| N-H | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| C=C | 1450 - 1600 | Aromatic Ring Stretch |

| C-F | 1000 - 1250 | Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the packing of molecules in a crystal lattice. Although a specific crystal structure for this compound is not publicly available, its expected solid-state characteristics can be hypothesized.

The crystal packing would be significantly influenced by intermolecular interactions.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor. It is expected to form N-H···N or N-H···F hydrogen bonds with neighboring molecules, creating chains or networks that are fundamental to the crystal lattice.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the amine or fluorine atoms of adjacent molecules.

The interplay of these forces—strong hydrogen bonds, weaker halogen bonds, and dispersive π-π interactions—would define the final three-dimensional arrangement of the molecules in the solid state.

Conformational Preferences in Crystalline State

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental information regarding its conformational preferences in the crystalline state, such as torsion angles, bond lengths, and intermolecular interactions that define its solid-state architecture, is not available at this time.

To provide context based on general principles of related structures, substituted phenylethylamines often adopt conformations that balance steric and electronic effects. In the solid state, the orientation of the ethylamine side chain relative to the phenyl ring is a key conformational feature. This is typically described by the torsion angle between the plane of the phenyl ring and the C-C-N backbone of the side chain. Furthermore, intermolecular forces, particularly hydrogen bonding involving the amine group and potential halogen bonding involving the chlorine atom, would be expected to play a significant role in dictating the crystal packing arrangement. However, without experimental crystallographic data for this compound, any discussion of its specific crystalline conformation remains speculative.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Key Torsion Angles (°) | Data not available |

| Hydrogen Bond Interactions | Data not available |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Confirmation

The stereochemical configuration of chiral molecules such as the (R) and (S) enantiomers of this compound is unequivocally determined by their interaction with plane-polarized light, which is characterized by chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to assign its absolute configuration, often through comparison with theoretical calculations or empirical rules established for similar chromophoric systems.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve shows a gradual increase or decrease in rotation towards shorter wavelengths. In the vicinity of an absorption band, the curve will exhibit a peak and a trough, the combination of which is also known as a Cotton effect. The shape and sign of the ORD curve are characteristic of a particular enantiomer.

Despite the utility of these techniques, a comprehensive search of the scientific literature did not yield any published experimental or theoretical CD or ORD spectra for the enantiomers of this compound. Therefore, specific data on their chiroptical properties, which would be used for the definitive confirmation of their stereochemistry, are not available in the public domain.

Data Table: Chiroptical Data for this compound

| Technique | Enantiomer | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) or Specific Rotation [α] |

| CD | (R) | Data not available | Data not available | Data not available |

| CD | (S) | Data not available | Data not available | Data not available |

| ORD | (R) | Data not available | Data not available | Data not available |

| ORD | (S) | Data not available | Data not available | Data not available |

Analytical Method Development for 1 3 Chloro 5 Fluorophenyl Ethanamine

Chromatographic Methods for Purity and Quantification

Chromatography is the principal technique for assessing the purity and quantifying the amount of 1-(3-Chloro-5-fluorophenyl)ethanamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Optimization

A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for the purity and assay determination of this compound due to its versatility and applicability to a wide range of aromatic compounds.

Method Optimization: The development of a suitable HPLC method involves a systematic optimization of several key chromatographic parameters to achieve adequate separation of the main component from any potential impurities with good peak shape and reasonable analysis time.

Column Selection: A C18 (octadecylsilane) column is a common starting point, offering excellent hydrophobic retention for the aromatic amine. Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, provide a good balance of efficiency and backpressure.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Optimization involves adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to control the retention time of the analyte. The pH of the aqueous buffer is a critical parameter; for a basic compound like an ethanamine derivative, a slightly acidic pH (e.g., pH 3.0 using phosphate or acetate (B1210297) buffer) ensures the analyte is in its ionized form, which generally leads to better peak shapes on silica-based columns.

Detection: A UV detector is suitable for this compound due to the presence of the chromophoric phenyl ring. The detection wavelength is selected by scanning the UV spectrum of the analyte to find its wavelength of maximum absorbance (λmax), which is anticipated to be around 220-280 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column. Column temperature may be controlled (e.g., at 30 °C) to ensure retention time reproducibility.

Below is an example of optimized HPLC method parameters.

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas chromatography is a valuable technique for analyzing volatile impurities that may be present in this compound, such as residual solvents from the synthesis process. It can also be used for the analysis of the compound itself, often after derivatization to improve its volatility and thermal stability. sigmaaldrich.com

For direct analysis, a polar capillary column (e.g., a polyethylene glycol or 'WAX' type) is often suitable for amines. A typical GC method would involve:

Injection: Split or splitless injection depending on the concentration.

Column: A capillary column such as a DB-WAX or HP-5 (a non-polar column for general-purpose analysis).

Carrier Gas: Helium or Nitrogen.

Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature to elute all components.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification of impurities. nih.govresearchgate.net

Derivatization of the primary amine group, for example by acylation, can reduce peak tailing and improve chromatographic performance. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound is a chiral molecule, distinguishing between its enantiomers is critical. Chiral HPLC is the gold standard for determining enantiomeric purity. phenomenex.comphenomenex.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com

Method Development for Chiral Separation:

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a broad range of chiral compounds, including amines. yakhak.org Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are common choices. yakhak.orgresearchgate.net

Mobile Phase: Normal-phase chromatography, using mobile phases like hexane/isopropanol or hexane/ethanol (B145695), often provides the best enantioselectivity on polysaccharide CSPs. yakhak.org Small amounts of an amine additive, such as diethylamine (DEA), are frequently added to the mobile phase to improve the peak shape of basic analytes. The ratio of alcohol in the mobile phase is a key parameter to optimize for achieving the desired resolution between the enantiomers.

Detection: UV detection is typically used, set at a wavelength where the compound has significant absorbance.

An example of a developed chiral HPLC method is summarized below.

| Parameter | Optimized Condition |

| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

Advanced Spectrophotometric and Potentiometric Characterization Methods

Beyond chromatography, spectrophotometric and potentiometric methods provide valuable structural and physicochemical information.

UV-Vis Spectrophotometry: This technique is used to determine the wavelength of maximum absorbance (λmax) for use in HPLC detection. The UV spectrum is characterized by absorption bands resulting from electronic transitions within the substituted benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Potentiometric Titration: This method can be employed to determine the pKa of the amine functional group. By titrating a solution of the compound with a standard acid (e.g., HCl), a titration curve is generated. The midpoint of the buffer region on the curve corresponds to the pKa of the conjugate acid of the amine, providing insight into its basicity.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of this compound, particularly for enantiomeric purity assessment. bio-rad.com The technique separates ions based on their electrophoretic mobility in an electric field.

For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. mdpi.com The enantiomers form transient diastereomeric inclusion complexes with the CD, which have different effective mobilities, thus enabling their separation. acs.org

Key parameters for optimization in a chiral CE method include:

Chiral Selector: Type and concentration of the cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin).

Background Electrolyte (BGE): The pH and concentration of the buffer (e.g., phosphate or citrate buffer) are critical. A low pH is often used to ensure the amine is fully protonated. researchgate.net

Applied Voltage and Temperature: These parameters are adjusted to optimize resolution and analysis time.

Method Validation and Robustness Studies

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comchromatographyonline.comsepscience.com For an HPLC method, robustness studies might involve varying the mobile phase composition, pH, flow rate, and column temperature. ut.eescielo.br

A summary of typical acceptance criteria for the validation of an HPLC assay method is presented in the table below. pharmaguideline.comdemarcheiso17025.com

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Range | 80% to 120% of the test concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (RSD%) | ≤ 2.0% |

| Intermediate Precision (RSD%) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

Applications of 1 3 Chloro 5 Fluorophenyl Ethanamine As a Key Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structural framework of 1-(3-Chloro-5-fluorophenyl)ethanamine, containing a primary amine attached to a chiral carbon, serves as an ideal starting point for the synthesis of complex heterocyclic systems. Chiral amines are foundational components in the construction of N-heterocycles, where the nitrogen atom of the amine is incorporated into the new ring system, directly transferring its stereochemistry.

A significant application lies in the synthesis of chiral pyrazoles. Methodologies have been developed for preparing chiral pyrazoles where a stereogenic group is attached directly to a nitrogen atom within the pyrazole ring. uniovi.es These syntheses can proceed through cascade reactions, such as a 1,3-dipolar cycloaddition followed by a 1,5-sigmatropic rearrangement, starting from precursors derived from chiral amines. uniovi.es The pyrazole scaffold is a key constituent in numerous compounds with applications as antimicrobials, anti-inflammatory agents, and oncology drugs, making efficient synthetic routes to chiral pyrazole derivatives highly valuable. uniovi.eschim.it

Research has demonstrated the asymmetric synthesis of novel pyrazole derivatives that act as potent inhibitors for anti-inflammatory diseases. nih.gov A key step in these synthetic pathways involves the stereoselective preparation of a chiral amine, which is then elaborated through cyclization to form the final pyrazole product. nih.gov The use of chiral amines like this compound provides a direct route to enantiomerically pure heterocyclic products, which is crucial for biological activity and selectivity. The synthesis of such N-chiral pyrazoles has been a challenge due to a lack of general preparation methods, highlighting the importance of versatile chiral amine precursors. uniovi.es

Utilization in Scaffold Diversity Generation and Scaffold Hopping Strategies (Theoretical Applications)

In modern medicinal chemistry, the concepts of scaffold diversity and scaffold hopping are central to the discovery of new drug candidates. nih.govuniroma1.it Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a structurally different one while retaining its biological activity, often to improve properties or circumvent existing patents. nih.govchemrxiv.org The 2-phenethylamine motif, the parent structure of this compound, presents a vast therapeutic chemical space due to the potential for diverse substitutions on its phenyl ring and side chain. nih.gov

Theoretically, this compound is an excellent candidate for such computational and synthetic strategies for several reasons:

Privileged Scaffold: The phenethylamine core is a well-established "privileged scaffold," appearing in a wide range of biologically active compounds. nih.gov

Defined Substitution Vectors: The chloro- and fluoro- groups are at specific positions (meta), providing defined vectors for molecular modeling. Computational approaches can explore how moving or replacing these halogens affects binding to a target protein.

Chiral Center: The fixed stereochemistry at the alpha-carbon provides a crucial anchor point for 3D pharmacophore modeling and alignment in virtual screening campaigns. chemrxiv.org

Computational techniques like ultra-large-scale docking, which screen billions of virtual compounds, rely on diverse and novel scaffolds to identify new hits. wikipedia.org The this compound scaffold can be used as a starting point in generative reinforcement learning models, which design new molecules with high 3D and pharmacophore similarity to a reference compound but with a novel core structure. chemrxiv.org By modifying the core while keeping key interacting elements, this strategy aims to discover new chemotypes with similar or improved biological functions. nih.gov

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral amines are among the most important building blocks for creating ligands used in asymmetric catalysis. The enantiomerically pure nature of these amines allows for the transfer of chirality to a catalyst, enabling the production of single-enantiomer products. This compound, as a chiral primary amine, is structurally similar to 1-phenylethylamine (α-PEA), a compound widely recognized as a privileged chiral auxiliary and inducer in asymmetric synthesis. nih.gov

The primary amine group of this compound can be readily functionalized to create a wide variety of chiral ligands, such as:

Chiral Amino Alcohols: These are formed by reacting the amine with epoxides or other electrophiles and are effective ligands in asymmetric reduction and addition reactions. nih.gov

Chiral Diamines: Used as ligands for transition metals in various catalytic processes. nih.gov

Phosphine (B1218219) Ligands: The amine can serve as a backbone for the synthesis of chiral phosphine ligands, which are crucial for reactions like asymmetric hydrogenation.

A notable example of a related compound's application is the functionalization of a copper-substituted phosphotungstate with (S)-1-phenylethylamine to create a chiral heterogeneous catalyst. acs.org This catalyst was successfully used for the asymmetric epoxidation of styrene, demonstrating how the chirality of the amine is imprinted onto the inorganic framework to induce enantioselectivity. acs.org Nucleophilic chiral amines can also function directly as organocatalysts in asymmetric acyl transfer reactions. acs.org Given these precedents, this compound is a highly valuable precursor for developing novel, efficient catalysts for stereoselective chemical transformations. mdpi.com

| Application Area | Role of this compound | Resulting Product/System | Key Advantage |

|---|---|---|---|

| Heterocyclic Synthesis | Chiral nitrogen source and stereochemical template. | Enantiopure N-substituted pyrazoles and other heterocycles. uniovi.es | Direct incorporation of a chiral center into a bioactive scaffold. |

| Scaffold Hopping (Theoretical) | Starting scaffold for in silico design. | Novel chemotypes with retained pharmacophore features. chemrxiv.org | Exploration of new chemical space for drug discovery. nih.gov |

| Asymmetric Catalysis | Precursor for chiral ligands (e.g., amino alcohols, phosphines). | Metal-ligand complexes and organocatalysts for enantioselective reactions. nih.govacs.org | High enantioselectivity in the synthesis of chiral molecules. |

| Chemical Biology Probes | Core structure for attaching reporter groups. | Fluorescent or affinity-based probes for studying biological systems. mdpi.comljmu.ac.uk | Tool for target identification and pathway elucidation (non-clinical). |

| Industrial Intermediate | Key building block in multi-step synthesis. | Active ingredients for agrochemicals or other industrial products. nih.gov | Provides structural complexity and specific physicochemical properties. |

Development of Probes for Chemical Biology Studies (non-clinical)

Chemical probes are small molecules designed to selectively interact with a biological target to study its function, a process distinct from drug development, which aims for a clinical outcome. efmc.info The rational design of fluorescent probes, in particular, has become an indispensable tool for visualizing biological events in real-time. nih.gov Substituted phenethylamines are known to interact with various biological systems, making them an attractive scaffold for probe development. researchgate.netmdpi.com

This compound can serve as a core scaffold for chemical probes designed for non-clinical research. The synthesis of such probes typically involves modifying the parent structure to include a reporter group, such as:

A Fluorophore: For use in fluorescence microscopy and flow cytometry. mdpi.com

An Alkyne or Azide Group: For "click" chemistry, allowing the probe to be attached to other molecules (e.g., biotin for affinity purification) within a biological system. ljmu.ac.uk

A Photo-affinity Label: To enable covalent cross-linking to a target protein upon UV irradiation, facilitating target identification.

The chloro- and fluoro-substituents can offer advantages, such as creating a unique spectroscopic signature or altering the molecule's lipophilicity and metabolic profile, potentially improving its utility as a probe. mdpi.com By designing and synthesizing derivatives of this compound equipped with such functional handles, researchers can create tools to investigate cellular processes, identify novel protein-ligand interactions, and validate biological targets. nih.gov

Intermediate for Agrochemicals and Other Industrial Chemicals

Chiral amines are crucial intermediates in the synthesis of many industrially important chemicals, including agrochemicals. nih.gov The inclusion of specific halogen atoms, like chlorine and fluorine, in the final product can significantly enhance biological activity, modulate physical properties like soil mobility, and control the rate of environmental degradation.

While specific, large-scale industrial uses of this compound are often proprietary and detailed in patent literature, the broader class of substituted phenethylamines is recognized for its utility. The U.S. Drug Enforcement Administration has solicited information on the commercial uses of phenethylamines as intermediates, highlighting their role in various industrial applications. federalregister.gov Patents exist for the production of substituted phenethylamine derivatives intended for pharmaceutical use, indicating established industrial processes for this class of compounds. google.com

Given that chiral amines are established building blocks for agrochemicals, this compound represents a valuable intermediate. nih.gov Its synthesis provides a molecule with a pre-defined stereocenter and a specific halogenation pattern, which are often key features of modern, high-potency pesticides and herbicides. The compound's structure makes it suitable for multi-step manufacturing processes that require reliable and high-purity starting materials.

An exploration of the forward-looking research trajectories for this compound reveals significant potential for innovation across synthesis, reactivity, computational design, materials science, and analytical chemistry. As a chiral amine with halogenated functional groups, this compound serves as a valuable model for developing advanced chemical technologies. The following sections detail unexplored avenues and future research directions that could unlock new applications and fundamental understanding.

Q & A

Spectroscopy :

- NMR : Analyze aromatic proton splitting patterns (meta-substitution: doublets in H NMR at ~6.8–7.2 ppm) .

- IR : Confirm NH stretches at 3300–3500 cm and C-F/C-Cl vibrations at 1100–1250 cm .

X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol) and refine using SHELXL .

Q. What safety precautions are critical when handling this compound?

- Protocol :

- Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood.

- Store under nitrogen at 2–8°C to prevent degradation.

- Neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the 3-Cl-5-F substitution?

- DFT Approach : Optimize the geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl and F substituents lower HOMO energy, reducing nucleophilicity. Compare with experimental Hammett σ values (Cl: +0.37, F: +0.43) to validate .

- Applications : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing charge distribution at the aromatic ring .

Q. What challenges arise in resolving enantiomers of this compound, and how can they be addressed?

- Chiral Separation :

Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve (R)- and (S)-enantiomers.

Salt Formation : Co-crystallize with chiral acids (e.g., L-tartaric acid) to isolate diastereomeric salts. Evidence from related compounds (e.g., (R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride) suggests >90% enantiomeric excess (ee) via this method .

Q. How can contradictory data on the compound’s solubility be resolved?

- Systematic Analysis :

Solubility Testing : Measure in DMSO, ethanol, and water at 25°C using UV-Vis (λ = 260 nm).

Thermodynamic Modeling : Apply Hansen solubility parameters to correlate with solvent polarity. For example, higher solubility in DMSO (δ = 26.7 MPa) vs. water (δ = 47.8 MPa) aligns with its hydrophobic aromatic core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.